Ethyl 2-(3-oxocyclopentyl)benzoate
Description
Ethyl 2-(3-oxocyclopentyl)benzoate is a bicyclic ester comprising a benzoate moiety fused to a cyclopentanone ring. Its molecular formula is C₁₄H₁₆O₃, with a molecular weight of 232.27 g/mol (inferred from the isomer in ). The 3-oxocyclopentyl group introduces a ketone functionality, which distinguishes it from simpler alkyl benzoates. This structural complexity likely influences its physical properties (e.g., melting point, solubility) and reactivity, particularly in applications requiring electron-deficient carbonyl interactions.
Properties
CAS No. |
284022-86-2 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 2-(3-oxocyclopentyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)13-6-4-3-5-12(13)10-7-8-11(15)9-10/h3-6,10H,2,7-9H2,1H3 |
InChI Key |
XNEKXHFNUFOFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2CCC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-oxocyclopentyl)benzoate can be synthesized through the esterification of benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating benzoic acid and ethanol with a catalytic amount of sulfuric acid to produce the ester and water as a by-product . Another method involves the trans-esterification of ethyl benzoate with cyclopentanone under acidic conditions .
Industrial Production Methods
Industrial production of ethyl benzoate, a precursor to this compound, often employs reactive distillation techniques. This method optimizes the esterification process by continuously removing the water by-product, thus driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-oxocyclopentyl)benzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield benzoic acid and ethanol.
Aminolysis: The ester can react with ammonia or primary amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Aminolysis: Ammonia or primary amines under mild heating.
Major Products
Hydrolysis: Benzoic acid and ethanol.
Reduction: Secondary alcohol derivative.
Aminolysis: Amide derivative.
Scientific Research Applications
Ethyl 2-(3-oxocyclopentyl)benzoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(3-oxocyclopentyl)benzoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis, releasing benzoic acid, which has known antimicrobial properties. The ketone group in the cyclopentyl ring can participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Structural Isomers: Ethyl 3-(3-oxocyclopentyl)benzoate
The positional isomer Ethyl 3-(3-oxocyclopentyl)benzoate (CAS 284022-82-8, ) shares the same molecular formula but differs in the substitution pattern on the benzene ring. Key differences include:
- Crystallographic Behavior : Tools like Mercury CSD () could analyze packing patterns, though direct data are unavailable.
| Property | Ethyl 2-(3-oxocyclopentyl)benzoate | Ethyl 3-(3-oxocyclopentyl)benzoate |
|---|---|---|
| Molecular Weight (g/mol) | 232.27 | 232.27 |
| Substituent Position | 2- | 3- |
| Ketone Reactivity | Likely higher due to proximity to ester | Less steric strain |
Functional Group Analogs: Ethyl 2-methoxybenzoate
Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃, MW 180.20, ) replaces the oxocyclopentyl group with a methoxy (-OCH₃) group. Key contrasts include:
- Electron Effects : The methoxy group is electron-donating, enhancing resonance stabilization of the ester, whereas the ketone in the target compound is electron-withdrawing.
- Applications : Ethyl 2-methoxybenzoate is used in flavorings and fragrances due to its volatility and low toxicity (JECFA/FCC standards, ), whereas the target compound’s bicyclic structure may favor pharmaceutical intermediates.
| Property | This compound | Ethyl 2-methoxybenzoate |
|---|---|---|
| Functional Group | Cyclopentanone + ester | Methoxy + ester |
| Boiling Point | Likely higher (bicyclic) | ~250–260°C (estimated) |
| Toxicity (Acute) | Unknown | Low (JECFA-compliant) |
Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate
Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity as a co-initiator in resin cements compared to methacrylate esters. The dimethylamino group (-N(CH₃)₂) acts as an electron donor, accelerating polymerization. In contrast, the target compound’s ketone may participate in Michael addition or act as a hydrogen-bond acceptor, though its role in polymerization remains unstudied.
| Property | This compound | Ethyl 4-(dimethylamino)benzoate |
|---|---|---|
| Reactivity Driver | Ketone | Dimethylamino group |
| Degree of Conversion | Not reported | High () |
Alkyl Benzoate Family: Methyl, Ethyl, and Butyl Benzoates
Simpler alkyl benzoates () exhibit predictable trends:
- Volatility : Methyl benzoate (MW 136.15) > Ethyl benzoate (MW 150.17) > Butyl benzoate (MW 178.23).
- Toxicity : Ethyl benzoate shows low acute toxicity (LD₅₀ > 2000 mg/kg, ), while the target compound’s toxicity is uncharacterized but likely influenced by its ketone moiety.
| Property | This compound | Ethyl Benzoate |
|---|---|---|
| Molecular Weight | 232.27 | 150.17 |
| Key Functional Group | Cyclopentanone + ester | Ester only |
| Applications | Research/Pharma intermediates | Flavors, Fragrances |
Biological Activity
Ethyl 2-(3-oxocyclopentyl)benzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₆O₃
- Functional Groups : Ester group and a cyclopentanone moiety.
This unique combination of a benzoate ester with a cyclopentanone structure contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound has been studied for its interactions with various enzymes, potentially influencing metabolic pathways.
- Hydrolysis : The ester group can undergo hydrolysis to release active benzoic acid derivatives that may exert biological effects.
- Modulation of Biological Pathways : The cyclopentanone moiety may enhance the compound's ability to modulate specific biological pathways, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anti-inflammatory Effects
Research highlights the compound's potential anti-inflammatory effects. In animal models, it was observed to reduce inflammation markers, indicating possible applications in treating inflammatory diseases .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study involving this compound demonstrated significant inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL. This suggests its potential use in developing new antimicrobial therapies .
- Inflammation Model Study :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl benzoate | C₉H₁₀O₂ | Lacks cyclopentanone moiety |
| Ethyl 3-(3-hydroxycyclopentyl)benzoate | C₁₄H₁₈O₃ | Contains a hydroxyl group instead of a ketone |
| Ethyl 3-cyclopenten-1-yl benzoate | C₁₄H₁₆O₂ | Contains a cyclopentene moiety |
The presence of both the ester and cyclopentanone functionalities in this compound may confer distinct advantages in terms of biological activity compared to these related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
